molecular formula C11H14FN B13256565 N-cyclobutyl-3-fluoro-2-methylaniline

N-cyclobutyl-3-fluoro-2-methylaniline

Cat. No.: B13256565
M. Wt: 179.23 g/mol
InChI Key: XGSXYKKKDXDXTR-UHFFFAOYSA-N
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Description

N-cyclobutyl-3-fluoro-2-methylaniline is an organic compound with the molecular formula C11H14FN It is a derivative of aniline, where the aniline ring is substituted with a cyclobutyl group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-3-fluoro-2-methylaniline typically involves the following steps:

    Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methylation: The methyl group can be introduced through Friedel-Crafts alkylation using methyl halides in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-3-fluoro-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methyl groups can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-cyclobutyl-3-fluoro-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of N-cyclobutyl-3-fluoro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group may enhance binding affinity through hydrophobic interactions, while the fluorine atom can influence electronic properties and metabolic stability. The methyl group can affect the compound’s steric profile, influencing its overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclobutyl-3-fluoroaniline: Lacks the methyl group, which may result in different reactivity and binding properties.

    N-cyclobutyl-2-methylaniline:

    3-fluoro-2-methylaniline: Lacks the cyclobutyl group, which may reduce its hydrophobic interactions and binding affinity.

Uniqueness

N-cyclobutyl-3-fluoro-2-methylaniline is unique due to the combination of its cyclobutyl, fluorine, and methyl substituents. This unique structure imparts specific electronic, steric, and hydrophobic properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

N-cyclobutyl-3-fluoro-2-methylaniline

InChI

InChI=1S/C11H14FN/c1-8-10(12)6-3-7-11(8)13-9-4-2-5-9/h3,6-7,9,13H,2,4-5H2,1H3

InChI Key

XGSXYKKKDXDXTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NC2CCC2

Origin of Product

United States

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